molecular formula C9H8O4 B105457 Phenylmalonic acid CAS No. 2613-89-0

Phenylmalonic acid

Cat. No.: B105457
CAS No.: 2613-89-0
M. Wt: 180.16 g/mol
InChI Key: WWYDYZMNFQIYPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

RU78191 can be synthesized through several synthetic routes. One common method involves the reaction of phenylmalonic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of RU78191 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

RU78191 undergoes various chemical reactions, including:

    Oxidation: RU78191 can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to yield specific derivatives.

    Substitution: RU78191 can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Phenylmalonic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs that target specific biological pathways. For example:

  • Drug Synthesis : PMA is involved in synthesizing compounds such as sodium indanylcarbinicillin, which has therapeutic potential in treating bacterial infections.
  • Enzyme Interaction Studies : Research has shown that PMA can modulate the activity of enzymes involved in phenylalanine metabolism, providing insights into metabolic disorders and potential therapeutic interventions.

Organic Synthesis

PMA is a valuable building block in organic chemistry, facilitating the construction of more complex molecules. Its ability to participate in various reactions makes it a versatile compound:

  • Reactivity : PMA can undergo decarboxylation and esterification, allowing for the formation of stable esters and other derivatives . This property is essential for creating compounds used in medicinal chemistry.
  • Comparative Analysis : The reactivity of PMA can be compared to similar compounds, such as malonic acid and succinic acid. The table below summarizes key differences:
CompoundFormulaKey Features
This compound C₉H₈O₄Contains a phenyl group; unique reactivity
Malonic Acid C₄H₆O₄Simple dicarboxylic acid without aromaticity
Succinic Acid C₄H₆O₄Dicarboxylic acid with two methylene groups
Benzoylmalonic Acid C₉H₈O₄Contains a benzoyl group; used in similar reactions

Biochemical Research

PMA is increasingly recognized for its role in biochemical studies:

  • Cell Signaling : Research indicates that PMA can stimulate Wnt/β-catenin signaling pathways in human mesenchymal stem cells, highlighting its potential to influence gene expression and cellular behavior.
  • Metabolic Pathways : Studies have focused on how PMA interacts with other biomolecules, offering insights into metabolic pathways and their regulation .

Case Study 1: Ethylmalonic Adipic Aciduria

In a clinical setting, this compound's implications were observed in a patient with ethylmalonic adipic aciduria, an inherited metabolic disorder. The patient's treatment involved dietary management that highlighted the importance of understanding metabolic pathways involving PMA .

Case Study 2: Crystallization Studies

Research conducted on the effect of metallic salts of PMA demonstrated that calcium and cadmium salts act as effective nucleating agents for poly(L-lactic acid) (PLLA), showcasing PMA's utility in materials science .

Comparison with Similar Compounds

RU78191 can be compared with other benzene and substituted derivatives, such as:

    Phenylmalonic acid: Similar in structure but with different functional groups.

    Benzoic acid: Another benzene derivative with distinct chemical properties.

    Toluene: A simpler benzene derivative with different reactivity.

RU78191 is unique due to its specific substituents and the resulting chemical and biological properties. Its ability to interact with specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src, sets it apart from other similar compounds .

Biological Activity

Phenylmalonic acid (PMA) is a dicarboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. Its structure, characterized by two carboxyl groups adjacent to a phenyl group, allows it to participate in several biochemical pathways, influencing enzymatic activities and metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a derivative of malonic acid, with the molecular formula C10H10O4C_10H_{10}O_4. Its structure can be represented as:

HOOC CH C 6H 5 COOH\text{HOOC CH C 6H 5 COOH}

This configuration enables PMA to act as a competitive inhibitor in various enzymatic reactions, particularly those involving carboxylic acid metabolism.

  • Enzyme Inhibition : PMA has been studied for its inhibitory effects on specific enzymes such as monoamine oxidase (MAO). Research indicates that certain derivatives of PMA can selectively inhibit MAO-B, which is significant in the context of neurodegenerative diseases like Parkinson's disease .
  • Decarboxylation Reactions : Studies have shown that PMA can undergo decarboxylation in the presence of rare-earth metal ions, which enhances its reactivity and potential utility in synthetic organic chemistry . The kinetics of these reactions suggest that PMA can serve as a substrate for catalytic processes.
  • Acylation Reactions : PMA has been utilized in acylation reactions due to its ability to form reactive intermediates. Research demonstrates that PMA-mediated acylation is more favorable compared to other malonic acid derivatives, indicating its efficiency in synthesizing complex organic molecules .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound derivatives against various fungal pathogens. For instance, compounds derived from PMA have shown promise in inhibiting the growth of Botrytis cinerea, a necrotrophic fungal pathogen affecting crops . This suggests potential agricultural applications for PMA as a biopesticide.

Metabolic Implications

PMA's role in metabolic pathways has been investigated, particularly concerning its effects on fatty acid oxidation. In vitro studies indicate that PMA can influence the oxidation rates of fatty acids in cultured fibroblasts, suggesting its involvement in metabolic disorders related to fatty acid metabolism .

Case Studies

  • Inhibition of Monoamine Oxidase : A study investigating various PMA derivatives found that certain modifications significantly enhanced their inhibitory activity against MAO-B. These findings suggest that PMA could be developed into therapeutic agents for managing depression and neurodegenerative disorders .
  • Fungal Resistance in Plants : Research conducted on Arabidopsis plants treated with PMA derivatives demonstrated enhanced resistance against fungal infections. The treated plants exhibited increased levels of antioxidant enzymes and phenolic compounds, which are crucial for plant defense mechanisms .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionSelective inhibition of MAO-B by PMA derivatives
DecarboxylationEnhanced reaction rates with rare-earth ions
Antifungal ActivityEffective against Botrytis cinerea
Metabolic ImpactInfluences fatty acid oxidation rates

Properties

IUPAC Name

2-phenylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYDYZMNFQIYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062552
Record name Propanedioic acid, phenyl-
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Molecular Weight

180.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Phenylmalonic acid
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CAS No.

2613-89-0
Record name Phenylmalonic acid
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Record name Phenylmalonic acid
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Record name Propanedioic acid, phenyl-
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Record name Phenylmalonic acid
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Record name PHENYLMALONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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